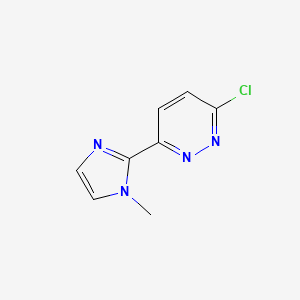
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide is a heterocyclic organic compound that features a piperidine ring fused with a piperazine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable reagent and intermediate in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperazine with 1-tert-butoxycarbonyl-4-piperidinone in the presence of sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C, followed by stirring at room temperature for 16 hours . Another method includes cyclization of 1,2-diamine derivatives with sulfonium salts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or piperidine ring can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent and building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of biological pathways and as a probe for enzyme activity.
Wirkmechanismus
The mechanism of action of 1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. . The binding of the compound to PKB leads to the inhibition of downstream signaling pathways, affecting various cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4-(piperazin-1-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-Methyl-4-piperidinyl)piperazine: A closely related compound with similar structural features and applications.
N-Benzyl-4-piperidone: Another piperidine derivative used in synthetic chemistry.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Compounds with similar pharmacological properties and applications.
The uniqueness of this compound lies in its specific combination of piperidine and piperazine rings, which imparts distinct chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in synthetic chemistry, biological research, and pharmaceutical development. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in research and industry.
Eigenschaften
Molekularformel |
C11H22N4O |
|---|---|
Molekulargewicht |
226.32 g/mol |
IUPAC-Name |
1-methyl-4-piperazin-1-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C11H22N4O/c1-14-6-2-11(3-7-14,10(12)16)15-8-4-13-5-9-15/h13H,2-9H2,1H3,(H2,12,16) |
InChI-Schlüssel |
DUFYKIXOQYECQT-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)(C(=O)N)N2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)

![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)


![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)


![4-[2-(1-Aminoethyl)-1,3-thiazol-4-yl]benzonitrile hydrochloride](/img/structure/B13487580.png)



